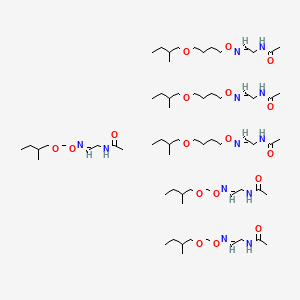
Agarase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agarase is an enzyme that catalyzes the hydrolysis of agar, a polysaccharide found in the cell walls of red algae. Agar is composed of repetitive units of β-D-galactose and 3,6-anhydro-α-L-galactose. This compound is classified into two types based on the cleavage pattern: α-agarase and β-agarase. α-Agarase cleaves α-1,3 linkages to produce agarooligosaccharides, while β-agarase cleaves β-1,4 linkages to produce neoagarooligosaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agarase is typically produced by microorganisms such as bacteria found in seawater and marine sediments. The enzyme can be isolated and purified from these microorganisms through various biochemical techniques. The production process involves culturing the bacteria in a suitable medium, followed by enzyme extraction and purification using methods such as ammonium sulfate precipitation, dialysis, and chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Marine bacteria such as Pseudoalteromonas, Vibrio, and Flammeovirga are commonly used for this purpose. The fermentation process is optimized to enhance enzyme yield, and the enzyme is subsequently purified using techniques like ultrafiltration and ion-exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Agarase primarily catalyzes the hydrolysis of agarose, breaking down the polysaccharide into smaller oligosaccharides. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. Instead, it specifically targets the glycosidic bonds within the agarose structure .
Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound requires specific conditions, including optimal pH and temperature. For instance, α-agarase from Catenovulum maritimus STB14 operates effectively at a temperature of 42°C and a pH of 7.5 . Common reagents used in the reaction include buffers to maintain the pH and salts to provide necessary ions for enzyme activity.
Major Products: The primary products of this compound-catalyzed hydrolysis are agarooligosaccharides and neoagarooligosaccharides. These oligosaccharides have various degrees of polymerization and are valuable for their biological activities .
Wissenschaftliche Forschungsanwendungen
Agarase has a wide range of applications in scientific research and industry:
Biology: The enzyme is employed to recover DNA from agarose gels, a common technique in molecular biology.
Industry: this compound is used in the food industry to produce oligosaccharides with prebiotic properties.
Wirkmechanismus
Agarase exerts its effects by hydrolyzing the glycosidic bonds in agarose. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic linkages, resulting in the formation of smaller oligosaccharides. The catalytic mechanism involves conserved residues in the active site of the enzyme, which facilitate the hydrolysis reaction . Molecular dynamics simulations have provided insights into the thermostability and catalytic efficiency of this compound .
Vergleich Mit ähnlichen Verbindungen
Agarase is unique in its ability to specifically hydrolyze agarose. Similar enzymes include:
Cellulase: Hydrolyzes cellulose into glucose.
Xylanase: Breaks down xylan into xylose.
Chitinase: Degrades chitin into N-acetylglucosamine.
Compared to these enzymes, this compound is specialized for agarose hydrolysis and produces unique oligosaccharides with distinct biological activities .
Eigenschaften
CAS-Nummer |
37288-57-6 |
|---|---|
Molekularformel |
C69H138N12O18 |
Molekulargewicht |
1423.9 g/mol |
IUPAC-Name |
N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide |
InChI |
InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
PQTNFQUUTNQHGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
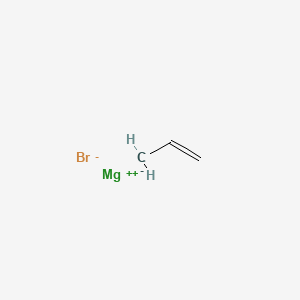
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)
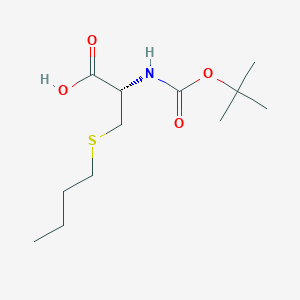
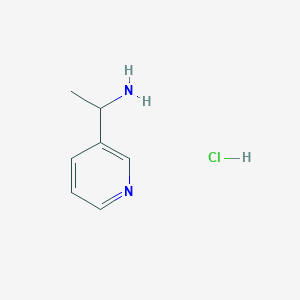
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

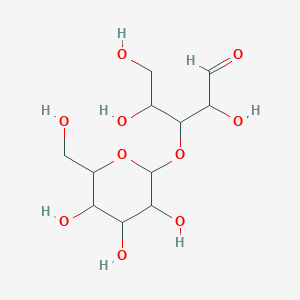


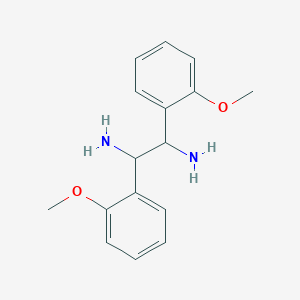
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)
